molecular formula C22H26N2O5 B11564160 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate

Cat. No.: B11564160
M. Wt: 398.5 g/mol
InChI Key: NLTJJBCPRZWSEQ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17NO4. It is characterized by the presence of methoxy, phenoxy, and acetate functional groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with 2-(5-methyl-2-(propan-2-yl)phenoxy)acetic acid under acidic conditions to form the corresponding imine. This imine is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C22H26N2O5/c1-14(2)18-8-6-15(3)10-20(18)28-13-22(26)24-23-12-17-7-9-19(29-16(4)25)21(11-17)27-5/h6-12,14H,13H2,1-5H3,(H,24,26)/b23-12+

InChI Key

NLTJJBCPRZWSEQ-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.